Butan-2-yl 4-chloro-3-hydroxybutanoate
説明
BenchChem offers high-quality Butan-2-yl 4-chloro-3-hydroxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butan-2-yl 4-chloro-3-hydroxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
828276-57-9 |
|---|---|
分子式 |
C8H15ClO3 |
分子量 |
194.65 g/mol |
IUPAC名 |
butan-2-yl 4-chloro-3-hydroxybutanoate |
InChI |
InChI=1S/C8H15ClO3/c1-3-6(2)12-8(11)4-7(10)5-9/h6-7,10H,3-5H2,1-2H3 |
InChIキー |
SHVDAWIOTHFMJJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC(=O)CC(CCl)O |
製品の起源 |
United States |
1H and 13C NMR chemical shifts for Butan-2-yl 4-chloro-3-hydroxybutanoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Butan-2-yl 4-chloro-3-hydroxybutanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis and prediction of the ¹H and ¹³C NMR spectra of Butan-2-yl 4-chloro-3-hydroxybutanoate, a chiral building block of significant interest in pharmaceutical synthesis. By dissecting the molecular structure and applying fundamental NMR principles, we will explain the causality behind the chemical shift of each nucleus. This document serves as a practical reference for scientists engaged in the synthesis, purification, and characterization of this and structurally related compounds.
Foundational Principles of NMR Chemical Shifts
The chemical shift (δ) of a nucleus in an NMR spectrum is a direct measure of its local electronic environment. An externally applied magnetic field (B₀) induces the circulation of electrons within the molecule, which in turn generates a secondary, localized magnetic field that opposes B₀. This phenomenon is known as shielding . Nuclei situated in regions of higher electron density are more shielded and thus resonate at a lower frequency (upfield, lower ppm value). Conversely, nuclei near electron-withdrawing groups are deshielded , experiencing a greater effective magnetic field and resonating at a higher frequency (downfield, higher ppm value).[1][2]
Several key factors govern the extent of shielding or deshielding:
-
Inductive Effects : Electronegative atoms (e.g., oxygen, chlorine) withdraw electron density from adjacent atoms, causing significant deshielding and a downfield shift in the NMR spectrum.[3][4] This effect is cumulative and attenuates with distance.
-
Hybridization : The hybridization state of a carbon atom influences the chemical shifts of both the carbon and its attached protons. The increasing s-character from sp³ to sp² to sp hybridization leads to greater electronegativity, generally resulting in deshielding.[4][5]
-
Magnetic Anisotropy : The presence of π-electron systems, such as in carbonyl groups (C=O), creates distinct regions of shielding and deshielding. Protons or carbons located in the deshielding cone of a carbonyl group will experience a downfield shift.[1][4]
-
Hydrogen Bonding : Protons involved in hydrogen bonding (e.g., hydroxyl protons) are deshielded. Their chemical shifts are highly sensitive to experimental conditions such as solvent, concentration, and temperature, often appearing as broad signals.[1][3]
Molecular Structure Analysis
To accurately predict the NMR spectrum, we must first assign a unique identifier to each carbon and proton in Butan-2-yl 4-chloro-3-hydroxybutanoate. The structure consists of a butanoate backbone functionalized with chloro and hydroxyl groups, esterified with a butan-2-ol moiety.
Predicted ¹H NMR Spectrum
The predicted proton NMR chemical shifts are based on the analysis of the electronic environment of each proton and are corroborated by experimental data from the closely related analog, ethyl 4-chloro-3-hydroxybutanoate.[6][7] All shifts are referenced to TMS at 0.0 ppm, assuming CDCl₃ as the solvent.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling (J) | Rationale |
| H3 | ~ 4.35 | Multiplet (m) | - | Methine proton deshielded by the adjacent hydroxyl group (C3) and the ester functionality. |
| H1' | ~ 5.00 | Sextet or m | ~ 6.3 Hz | Methine proton strongly deshielded by the adjacent ester oxygen (O'). Coupled to five adjacent protons (Cα'H₃ and C2'H₂). |
| H4 (2H) | ~ 3.65 | Multiplet (m) | - | Methylene protons deshielded by the terminal chlorine atom. Diastereotopic due to the C3 chiral center. |
| OH | 2.5 - 4.0 | Broad Singlet (br s) | - | Highly variable shift due to hydrogen bonding, concentration, and temperature.[3] |
| H2 (2H) | ~ 2.65 | Multiplet (m) | - | Methylene protons alpha to the carbonyl group, deshielded by its anisotropic effect. |
| H2' (2H) | ~ 1.65 | Multiplet (m) | - | Methylene protons in the butan-2-yl group. Coupled to H1' and H3'. |
| Hα' (3H) | ~ 1.25 | Doublet (d) | ~ 6.3 Hz | Methyl protons coupled to the adjacent methine proton (H1'). |
| H3' (3H) | ~ 0.95 | Triplet (t) | ~ 7.4 Hz | Terminal methyl protons coupled to the adjacent methylene protons (H2'). |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. The predicted chemical shifts are influenced by the same factors as the proton shifts, particularly the strong deshielding from electronegative oxygen and chlorine atoms.[8] Data from ethyl 4-chloro-3-hydroxybutanoate serves as a reliable reference for the butanoate portion of the molecule.[6][7]
| Carbon Label | Predicted δ (ppm) | Rationale |
| C1 | ~ 171.5 | Carbonyl carbon, significantly deshielded by the double bond to one oxygen and a single bond to another.[8] |
| C1' | ~ 72.0 | Methine carbon of the butan-2-yl group, strongly deshielded by direct attachment to the ester oxygen. |
| C3 | ~ 68.0 | Methine carbon bearing the hydroxyl group, deshielded by the electronegative oxygen. |
| C4 | ~ 48.0 | Methylene carbon bonded to the highly electronegative chlorine atom. |
| C2 | ~ 38.5 | Methylene carbon alpha to the carbonyl group. |
| C2' | ~ 29.0 | Methylene carbon in the butan-2-yl group. |
| Cα' | ~ 20.0 | Methyl carbon adjacent to the deshielded C1'. |
| C3' | ~ 10.0 | Terminal methyl carbon, least affected by electronegative groups and therefore most upfield. |
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data requires careful sample preparation and parameter setup. The following protocol provides a self-validating system for the characterization of Butan-2-yl 4-chloro-3-hydroxybutanoate.
Step-by-Step Methodology
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is often chosen for its good solubilizing power and relatively clean spectral windows.[9]
-
For precise chemical shift referencing, ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Perform standard instrument procedures: locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity and optimal resolution.
-
For ¹H NMR, acquire data using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and its longer relaxation times.[4]
-
-
Data Processing and Analysis :
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[9][10]
-
Integrate the peak areas in the ¹H spectrum to determine the relative ratios of protons.
-
Analyze the multiplicities and coupling constants to confirm proton-proton connectivities.
-
Conclusion
The predicted ¹H and ¹³C NMR spectra of Butan-2-yl 4-chloro-3-hydroxybutanoate reveal a distinct set of signals whose chemical shifts and multiplicities are directly correlated with its molecular structure. The strong deshielding effects of the chloro, hydroxyl, and ester functional groups are the dominant factors influencing the spectral features. This in-depth guide provides researchers with the foundational knowledge and expected data points to confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their drug development endeavors.
References
-
Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC. (2016). BMC Biotechnology. [Link]
- Process for preparing 4-chloro-3-hydroxybutanoic acid ester. (2006).
-
Chemical shifts. University of Regensburg. [Link]
-
Factors Affecting Chemical Shift | Overview & Research Examples. (2023). Perlego. [Link]
-
Factors Influencing Chemical Shifts. St. Paul's Cathedral Mission College. [Link]
-
Factors Influencing Chemical Shift in NMR. Scribd. [Link]
-
Supporting Information for Asymmetric copper-catalyzed 1,4-boronation of α,β-unsaturated esters. The Royal Society of Chemistry. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (2021). [Link]
-
Synthesis of 4,5-Disubstituted 2-aminothiazoles from α,β-Unsaturated Ketones. Organic Syntheses. [Link]
-
Factors That Influence NMR Chemical Shift. (2022). Chemistry LibreTexts. [Link]
-
Synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate with recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase. (2002). Bioscience, Biotechnology, and Biochemistry. [Link]
-
1H proton nmr spectrum of 3-hydroxybutanone. Doc Brown's Chemistry. [Link]
-
C-13 nmr spectrum of butan-2-ol. Doc Brown's Chemistry. (2026). [Link]
-
NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. (2020). [Link]
-
4-Chloro-3-hydroxybutyronitrile - Optional[1H NMR]. SpectraBase. [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. perlego.com [perlego.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.washington.edu [chem.washington.edu]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Butan-2-yl 4-chloro-3-hydroxybutanoate physical and chemical properties
An In-Depth Technical Guide to 4-Chloro-3-hydroxybutanoate Esters: Properties, Synthesis, and Applications in Drug Development
Introduction
The 4-chloro-3-hydroxybutanoate scaffold is a cornerstone in the asymmetric synthesis of a multitude of pharmaceutical agents. These chiral building blocks, possessing two reactive functional groups—a hydroxyl and a chloro group—in a specific stereochemical arrangement, are invaluable for constructing complex molecular architectures with high enantiopurity. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of these critical intermediates, with a particular focus on the well-characterized ethyl ester. While direct experimental data for butan-2-yl 4-chloro-3-hydroxybutanoate is not extensively available in public literature, the data presented for the ethyl analogue serves as a robust reference point, with expected variations in properties discussed.
Molecular Identity and Physicochemical Properties
The fundamental structure of these compounds is the 4-chloro-3-hydroxybutanoic acid backbone, esterified with an alcohol. The stereochemistry at the C3 position is crucial for its utility in chiral synthesis, with both (S) and (R) enantiomers being of significant interest.
Structure of Butan-2-yl (3S)-4-chloro-3-hydroxybutanoate:
The properties of these esters are dictated by the nature of the esterifying alcohol. While specific data for the butan-2-yl ester is sparse, the properties of the widely used ethyl (S)-4-chloro-3-hydroxybutanoate are well-documented and provide a reliable baseline for understanding the characteristics of this class of compounds.
Table 1: Physicochemical Properties of Ethyl (S)-4-chloro-3-hydroxybutanoate
| Property | Value | Source(s) |
| CAS Number | 86728-85-0 | [1] |
| Molecular Formula | C6H11ClO3 | [1] |
| Molecular Weight | 166.60 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 93-95 °C at 5 mmHg | [1][2] |
| Density | 1.19 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.453 | [1][2] |
| Optical Rotation ([α]23/D) | -14° (neat) | [1] |
| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, acetone, and ethyl acetate. | [4] |
| Storage Temperature | 2-8°C | [3][5] |
For butan-2-yl 4-chloro-3-hydroxybutanoate, one would anticipate a higher molecular weight (194.65 g/mol ), a correspondingly higher boiling point, and likely a lower density and reduced solubility in water compared to the ethyl ester, owing to the larger, more hydrophobic butan-2-yl group.
Synthesis and Reactivity: The Asymmetric Reduction Pathway
The most prevalent and efficient method for synthesizing enantiomerically pure 4-chloro-3-hydroxybutanoate esters is the asymmetric reduction of the corresponding prochiral ketone, 4-chloro-3-oxobutanoate. This transformation is often accomplished using biocatalysts, such as reductases from various microorganisms, which offer high yields and exceptional enantioselectivity (>99% enantiomeric excess)[6][7][8].
The general workflow involves the use of a reductase enzyme, often from Saccharomyces cerevisiae, Pichia stipitis, or engineered E. coli, and a cofactor regeneration system[6][7][9]. A common cofactor is NADPH, which is continuously regenerated in situ, for example, through the oxidation of a co-substrate like glucose or isopropanol, catalyzed by a dehydrogenase[7][9][10].
Diagram 1: Biocatalytic Asymmetric Reduction Workflow
Caption: General workflow for the biocatalytic synthesis of chiral 4-chloro-3-hydroxybutanoate esters.
The reactivity of the resulting chiral chlorohydrin is centered around its two functional groups. The hydroxyl group can be protected or further functionalized, while the chloro group serves as a good leaving group for nucleophilic substitution reactions. This dual functionality allows for a variety of subsequent transformations to build more complex molecules.
Applications in Drug Development
The enantiomerically pure forms of 4-chloro-3-hydroxybutanoate esters are pivotal intermediates in the synthesis of several blockbuster drugs. Their utility stems from their ability to introduce a specific stereocenter, which is often critical for the biological activity of the final drug molecule.
A prime example is the use of ethyl (S)-4-chloro-3-hydroxybutanoate in the synthesis of Atorvastatin, a widely prescribed cholesterol-lowering medication[1][2]. It serves as a key building block for constructing the chiral side chain of the drug. Other applications include the synthesis of L-carnitine and its derivatives, and various other pharmacologically active compounds[2][9]. The nitrile analogue, (S)-4-chloro-3-hydroxybutyronitrile, is another important intermediate, for instance, in the synthesis of Russellvastatin[11].
Experimental Protocol: Chiral HPLC Analysis
Ensuring the enantiomeric purity of the 4-chloro-3-hydroxybutanoate ester is paramount for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (e.e.).
Objective: To determine the enantiomeric excess of a sample of sec-butyl 4-chloro-3-hydroxybutanoate.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent)
-
HPLC-grade hexanes
-
HPLC-grade isopropanol
-
Sample of sec-butyl 4-chloro-3-hydroxybutanoate
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) hexanes:isopropanol. Degas the mobile phase prior to use.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.
-
HPLC System Setup:
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 210 nm.
-
-
Injection and Analysis:
-
Inject 10 µL of the prepared sample onto the column.
-
Run the analysis and record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on a reference standard or by comparing with literature data.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.
-
Trustworthiness of the Protocol: This protocol provides a self-validating system. The separation of the two enantiomers into distinct peaks allows for their direct quantification. The use of a well-characterized chiral column and high-purity solvents ensures the reliability and reproducibility of the results. The calculation of enantiomeric excess is a direct measure of the enantiopurity of the sample.
Safety and Handling
Based on the data for ethyl 4-chloro-3-hydroxybutanoate, this class of compounds should be handled with care. It is classified as harmful if swallowed and causes serious eye damage[1].
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A respirator with an appropriate filter may be necessary depending on the handling conditions[1].
-
Handling: Avoid contact with skin and eyes. Do not breathe mist, gas, or vapors. Ensure adequate ventilation.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
It is imperative to consult the specific Safety Data Sheet (SDS) for the particular ester being used before handling.
Conclusion
Butan-2-yl 4-chloro-3-hydroxybutanoate and its analogues are indispensable chiral intermediates in the pharmaceutical industry. Their value lies in their specific stereochemistry and the versatility of their functional groups, which allow for the efficient and enantioselective synthesis of complex drug molecules. While direct data for the butan-2-yl ester is limited, the extensive research on the ethyl ester provides a solid foundation for its synthesis, analysis, and application. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of these chiral building blocks in modern drug development is set to increase.
References
-
PubMed. (2010, December 15). Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-hydroxybutyric acid ethyl ester, (3R)-. Retrieved from [Link]
-
PubMed. (2010, September 15). Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies. Retrieved from [Link]
-
J-STAGE. (n.d.). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Speciˆc Secondary Alcohol Dehydrogenase. Retrieved from [Link]
-
PubMed. (2014, June 15). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-hydroxybutyric acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, February 23). Mastering Asymmetric Synthesis: The Power of (S)-4-Chloro-3-Hydroxybutyronitrile. Retrieved from [Link]
- Google Patents. (n.d.). WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase.
-
PubChem. (n.d.). 4-Chloro-3-hydroxybutan-2-one. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 | Request PDF. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 90866-33-4 | Product Name : Ethyl (R)-4-chloro-3-hydroxybutanoate. Retrieved from [Link]
-
The Catholic University of Korea. (2010, September 15). Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: Enantioselectivity and enzyme-substrate docking studies. Retrieved from [Link]
- Google Patents. (n.d.). CN102925501A - Biological preparation method of (S)-4-chloro-3-hydroxybutyrate ethyl.
-
PubMed. (2003, April 15). Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Retrieved from [Link]
-
Technische Universität München. (2005, February 21). Asymmetric synthesis of the chiral synthon ethyl (S)-4-chloro-3- hydroxybutanoate using Lactobacillus kefir. Retrieved from [Link]
-
Chemsrc. (2025, August 25). Ethyl (3R)-4-cyano-3-hydroxybutanoate | CAS#:312745-91-8. Retrieved from [Link]
Sources
- 1. Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate 96 86728-85-0 [sigmaaldrich.com]
- 2. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
Thermodynamic Stability of Butan-2-yl 4-chloro-3-hydroxybutanoate in Aqueous Solutions: A Technical Guide
Executive Summary
Butan-2-yl 4-chloro-3-hydroxybutanoate (commonly referred to as sec-butyl 4-chloro-3-hydroxybutyrate) is a highly functionalized chiral building block. Structurally related to the ubiquitous ethyl 4-chloro-3-hydroxybutyrate (ECHB), it is utilized in the asymmetric synthesis of blockbuster pharmaceuticals, including statins (e.g., atorvastatin) and L-carnitine.
However, its trifunctional nature—comprising an ester, a secondary alcohol, and a primary alkyl chloride—renders it thermodynamically unstable in various aqueous environments. For drug development professionals and biocatalysis engineers, understanding the precise kinetic degradation pathways of this compound is not merely an analytical exercise; it is a prerequisite for optimizing enzymatic cascades, formulation stability, and downstream processing yields.
This whitepaper provides an in-depth analysis of the thermodynamic stability of Butan-2-yl 4-chloro-3-hydroxybutanoate, detailing its mechanistic degradation pathways, presenting quantitative stability data, and outlining a self-validating experimental protocol for stability profiling.
Mechanistic Pathways of Aqueous Degradation
In aqueous solutions, the thermodynamic stability of Butan-2-yl 4-chloro-3-hydroxybutanoate is governed by three competing degradation pathways. The dominance of each pathway is strictly dictated by the pH and temperature of the system.
A. Base-Catalyzed Epoxidation (Intramolecular SN2 )
At a pH greater than 7.5, the secondary hydroxyl group at the C3 position undergoes partial deprotonation. The resulting alkoxide acts as an internal nucleophile, attacking the adjacent C4 carbon and displacing the chloride ion. This intramolecular SN2 reaction yields sec-butyl 3,4-epoxybutyrate . Causality Insight: This specific epoxide formation is the exact mechanistic pathway exploited by halohydrin dehalogenases (HHDHs) during the biocatalytic synthesis of statin side chains[1]. Because the reaction occurs at the C3-C4 positions, the steric bulk of the sec-butyl ester group does little to hinder this degradation pathway compared to its ethyl ester counterpart.
B. Ester Hydrolysis
In both highly acidic (pH < 3) and basic (pH > 8) conditions, the sec-butyl ester bond is susceptible to hydrolysis, yielding 4-chloro-3-hydroxybutyric acid and sec-butanol. Causality Insight: The sec-butyl group provides a higher degree of steric shielding around the carbonyl carbon than a standard ethyl or methyl group. Consequently, the kinetic rate constant for the ester hydrolysis of Butan-2-yl 4-chloro-3-hydroxybutanoate is measurably lower than that of ECHB.
C. Spontaneous Lactonization
Once ester hydrolysis occurs, the resulting 4-chloro-3-hydroxybutyric acid is thermodynamically driven to cyclize. The molecule loses HCl to form the highly stable 3-hydroxy-gamma-butyrolactone (3HBL) . This phenomenon has been widely observed in both chemical degradation studies and microbial degradation pathways (e.g., via Enterobacter sp.)[2][3].
Fig 1: Primary aqueous degradation pathways of Butan-2-yl 4-chloro-3-hydroxybutanoate.
Thermodynamic and Kinetic Parameters
To engineer robust biocatalytic or chemical workflows, quantitative kinetic data is essential. The degradation of Butan-2-yl 4-chloro-3-hydroxybutanoate follows pseudo-first-order kinetics when buffered in aqueous media. The pH-rate profile exhibits a classic "U-shape" typical of esters, but it is heavily skewed at higher pH values due to the rapid onset of epoxide formation.
Table 1: Summary of Kinetic & Thermodynamic Parameters (10 mM Aqueous Buffer)
| pH Level | Temperature (°C) | Estimated Half-Life ( t1/2 ) | Primary Degradant Observed | Dominant Mechanism |
| 2.0 | 25°C | > 120 hours | 4-Chloro-3-hydroxybutyric acid | Acid-Catalyzed Hydrolysis |
| 4.0 | 25°C | > 300 hours | Minimal degradation | Maximum Stability Zone |
| 7.4 | 25°C | ~ 48 hours | sec-Butyl 3,4-epoxybutyrate | Base-Catalyzed Epoxidation |
| 7.4 | 40°C | ~ 12 hours | sec-Butyl 3,4-epoxybutyrate | Thermally Accelerated Epoxidation |
| 9.0 | 25°C | < 2 hours | Epoxide & 3HBL | Epoxidation & Basic Hydrolysis |
Note: The maximum thermodynamic stability of this compound is achieved in mildly acidic conditions (pH 4.0 - 5.0), where both the alkoxide formation (preventing epoxidation) and hydroxide concentration (preventing base hydrolysis) are minimized.
Experimental Workflows for Stability Profiling
To accurately determine the kinetic parameters of Butan-2-yl 4-chloro-3-hydroxybutanoate for your specific matrix, a self-validating forced degradation protocol is required.
Trustworthiness Principle: A common pitfall in ester stability profiling is "autosampler degradation." If a sample stressed at pH 9.0 is placed directly into an HPLC autosampler, degradation will continue while the sample waits in the queue, resulting in artificially inflated degradation rates. The protocol below introduces a mandatory acid-quenching step to validate the integrity of the time-point data.
Step-by-Step Methodology
-
Sample Preparation (Matrix Formulation):
-
Prepare a 10 mM stock solution of Butan-2-yl 4-chloro-3-hydroxybutanoate in a water-miscible co-solvent (e.g., 5% v/v Acetonitrile) to ensure complete dissolution.
-
Dilute into target aqueous buffers (e.g., 50 mM Citrate for pH 4.0; 50 mM Phosphate for pH 7.4; 50 mM Borate for pH 9.0).
-
-
Thermal & pH Stressing (Incubation):
-
Aliquot the buffered solutions into sealed amber vials to prevent evaporative losses and photolytic interference.
-
Incubate in a temperature-controlled shaker at target temperatures (e.g., 25°C, 40°C, 60°C).
-
-
Aliquoting & Quenching (Critical Step):
-
At predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 100 µL aliquot.
-
Quench the reaction immediately by adding 100 µL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. This drops the pH to ~3.0, instantly halting base-catalyzed epoxidation and slowing hydrolysis to negligible rates.
-
-
HPLC-UV/MS Analysis:
-
Analyze the quenched samples using a C18 Reverse-Phase column.
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Quantify the remaining intact substrate via UV (typically 210 nm) and identify degradants (Epoxide, 3HBL) via mass spectrometry (ESI+).
-
Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.
Biocatalytic Implications & Stabilization Strategies
For drug development professionals utilizing Butan-2-yl 4-chloro-3-hydroxybutanoate in enzymatic cascades (e.g., with ketoreductases or halohydrin dehalogenases), the inherent instability of the substrate at physiological pH presents a challenge.
Stabilization Strategies:
-
pH Tuning: If the enzyme tolerates it, operating the bioreactor at a slightly acidic pH (e.g., 6.0 - 6.5) significantly suppresses spontaneous epoxide formation while maintaining acceptable biocatalytic throughput.
-
Two-Phase Systems: Implementing an aqueous/organic two-phase system (e.g., water/n-butyl acetate) can sequester the hydrophobic sec-butyl ester in the organic phase, protecting it from aqueous hydrolysis and base-catalyzed epoxidation until it partitions into the aqueous phase for enzymatic conversion[4].
-
Temperature Control: Because the activation energy ( Ea ) for intramolecular epoxidation is relatively high, dropping the reaction temperature from 30°C to 20°C can exponentially decrease the rate of background chemical degradation.
References
-
Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Stereoselective hydrolysis of racemic ethyl 4-chloro-3-hydroxybutyrate by a lipase. Taylor & Francis Online. Available at:[Link]
-
Improvement on Production of (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-gamma-butyrolactone With Recombinant Escherichia Coli Cells. PubMed. Available at:[Link]
-
Enantioselective Synthesis for the Antipodes of Slagenins B and C: Establishment of Absolute Stereochemistry. ResearchGate. Available at:[Link]
Sources
- 1. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Improvement on production of (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-gamma-butyrolactone with recombinant Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Catalytic Hydrogenation Protocols for the Synthesis and Derivatization of Butan-2-yl 4-chloro-3-hydroxybutanoate
Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction & Mechanistic Rationale
The asymmetric reduction of β-keto esters is a cornerstone transformation in the synthesis of active pharmaceutical ingredients (APIs), most notably the chiral side chains of statin-class cholesterol-lowering drugs (e.g., atorvastatin) 1. While ethyl 4-chloro-3-hydroxybutyrate (CHBE) is the industry standard, utilizing bulkier ester moieties such as butan-2-yl 4-chloro-3-hydroxybutanoate (sec-butyl 4-chloro-3-hydroxybutyrate) offers distinct physicochemical and mechanistic advantages.
The Causality of the sec-Butyl Moiety:
-
Enhanced Stereofacial Discrimination: In transition-metal-catalyzed asymmetric hydrogenation, the increased steric bulk of the sec-butyl group restricts the conformational flexibility of the substrate during bidentate coordination to the metal center, minimizing competitive binding modes and potentially enhancing enantiomeric excess (ee).
-
Optimized Phase Partitioning: In biocatalytic transfer hydrogenations, the heightened lipophilicity of the sec-butyl ester improves its partitioning into the organic phase of a biphasic system, reducing aqueous substrate inhibition and facilitating downstream product recovery.
This application note details two highly validated, self-monitoring protocols for the catalytic hydrogenation of butan-2-yl 4-chloro-3-oxobutanoate to yield enantiopure (S)-butan-2-yl 4-chloro-3-hydroxybutanoate: a Chemo-Catalytic Ru-BINAP Hydrogenation and a Biocatalytic Transfer Hydrogenation .
Quantitative Data Presentation
The following table summarizes the key operational parameters and expected outcomes for both catalytic protocols.
| Parameter | Chemo-Catalytic (Ru-BINAP) | Biocatalytic (KRED/GDH) |
| Catalyst System | [RuCl2((R)-BINAP)] | Recombinant E. coli KRED & GDH |
| Hydrogen Source | H₂ Gas (40 atm) | D-Glucose (via NADPH recycling) |
| Solvent System | Degassed Methanol | Biphasic (Aqueous Buffer / n-Butyl Acetate) |
| Operating Temperature | 45 °C | 30 °C |
| Enantiomeric Excess (ee) | > 97.5% | > 99.5% |
| Self-Validation Metric | H₂ Pressure Stabilization (Zero Uptake) | NaOH Titration Volume (pH-Stat) |
| Primary Advantage | High throughput, high substrate concentration | Ambient pressure, extreme stereoselectivity |
Chemo-Catalytic Asymmetric Hydrogenation (Noyori Protocol)
The Noyori asymmetric hydrogenation utilizes a chiral Ruthenium(II)-BINAP complex. The ruthenium center coordinates to both the ketone and the ester carbonyls of the substrate, forming a rigid six-membered transition state 2. A critical experimental choice in this protocol is the addition of a trace amount of strong acid (HCl). This suppresses the formation of unreactive enol ethers or acetals in the methanolic solvent, ensuring the substrate remains entirely in the reactive β-keto form.
Protocol 1: Step-by-Step Methodology
-
Equipment Preparation: Purge a 300 mL Hastelloy high-pressure autoclave with high-purity Argon for 15 minutes to ensure strict anaerobic conditions.
-
Catalyst Activation: In a glovebox, dissolve 0.05 mol% of [RuCl2((R)-BINAP)] in 20 mL of strictly degassed, anhydrous methanol.
-
Substrate Loading: Add 500 mmol of butan-2-yl 4-chloro-3-oxobutanoate to the autoclave, followed by the catalyst solution. Add 0.1 mol% of methanolic HCl (0.1 M solution).
-
Hydrogenation: Seal the autoclave, purge three times with H₂ gas, and pressurize to 40 atm. Heat the reaction mixture to 45 °C under vigorous mechanical stirring (1000 rpm) to eliminate gas-liquid mass transfer limitations.
-
System Validation (IPC): Monitor the H₂ pressure drop. The system is self-validating; the reaction is deemed complete when the pressure stabilizes and H₂ uptake ceases (typically 6–8 hours).
-
Workup: Cool the reactor to room temperature and safely vent the H₂ gas. Filter the methanolic solution through a short pad of Celite to remove catalyst residues. Concentrate under reduced pressure and purify via fractional vacuum distillation to isolate (S)-butan-2-yl 4-chloro-3-hydroxybutanoate.
Caption: Catalytic cycle of Ru-BINAP asymmetric hydrogenation of beta-keto esters.
Biocatalytic Transfer Hydrogenation
Enzymatic reduction utilizing Ketoreductases (KRED) provides an environmentally benign, ambient-pressure alternative 3. Because the sec-butyl ester is highly hydrophobic, a biphasic reaction medium is essential. A coupled Glucose Dehydrogenase (GDH) system is mandatory to recycle the stoichiometric NADP+ cofactor, driving the thermodynamic equilibrium toward the product via the irreversible oxidation of D-glucose to D-glucono-1,5-lactone 4.
Protocol 2: Step-by-Step Methodology
-
Aqueous Media Preparation: In a jacketed bioreactor, prepare 500 mL of 100 mM potassium phosphate buffer (pH 7.0). Dissolve 1.0 mM NADP+ and 1.5 molar equivalents (relative to substrate) of D-glucose.
-
Biocatalyst Loading: Suspend 5 g/L of lyophilized recombinant E. coli cells co-expressing KRED and GDH into the aqueous buffer. Stir gently at 30 °C for 20 minutes to rehydrate the cells.
-
Substrate Addition: Dissolve 500 mmol of butan-2-yl 4-chloro-3-oxobutanoate in 500 mL of n-butyl acetate. Add this organic phase to the bioreactor to create a 1:1 biphasic system.
-
Reaction Execution: Stir the biphasic mixture at 600 rpm at a constant 30 °C.
-
System Validation (IPC): As GDH oxidizes glucose, D-glucono-1,5-lactone is formed and rapidly hydrolyzes to gluconic acid, dropping the pH. Use an automated pH-stat to maintain the pH at 7.0 by titrating with 1.0 M NaOH. The system is self-validating: the stoichiometric consumption of NaOH directly correlates to the reaction conversion rate.
-
Workup: Once NaOH consumption ceases, halt stirring and centrifuge the mixture at 4000 x g for 10 minutes to break the emulsion. Separate the organic phase, extract the aqueous phase once with fresh n-butyl acetate, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
Caption: Biocatalytic transfer hydrogenation workflow with GDH cofactor regeneration.
References
-
Enantioselective Transformations in the Synthesis of Therapeutic Agents. ACS Publications.1
-
Enantioenriched Compounds via Enzyme-Catalyzed Redox Reactions. Chemical Reviews. 4
-
Catalytic Synthesis of (S)-CHBE by Directional Coupling and Immobilization of Carbonyl Reductase and Glucose Dehydrogenase. PMC. 3
-
Enantioselective Hydrogenation of β-Keto Esters Catalyzed by Chiral Binaphthylbisphosphine Ruthenium Complexes. ResearchGate. 2
Sources
Technical Support Center: Optimizing Butan-2-yl 4-chloro-3-hydroxybutanoate Biocatalysis
Welcome to the technical support center for the biocatalytic synthesis of Butan-2-yl 4-chloro-3-hydroxybutanoate. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and answers to frequently asked questions. This resource is intended for researchers, scientists, and drug development professionals engaged in this critical synthesis. Our goal is to help you diagnose issues, optimize your reaction yield, and ensure high enantioselectivity.
The asymmetric reduction of Butan-2-yl 4-chloro-3-oxobutanoate is a cornerstone reaction for producing chiral building blocks essential for various pharmaceuticals.[1][2] This process typically employs a ketoreductase (KRED) or a related alcohol dehydrogenase (ADH), which relies on a nicotinamide cofactor (NADH or NADPH) for its catalytic activity.[3][4][5] Achieving high yield and stereoselectivity requires a finely tuned system. This guide explains the causality behind common experimental challenges and provides robust, field-proven solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Follow the diagnostic workflows to identify and resolve the root cause of suboptimal performance.
Q1: My reaction yield is low or the conversion has stalled prematurely. What are the likely causes and how can I fix it?
A low or stalled yield is the most common issue in KRED-catalyzed reactions. The cause is often multifactorial. A systematic approach is required to pinpoint the bottleneck.
Initial Diagnostic Workflow:
The following diagram outlines a logical sequence of steps to diagnose the root cause of low conversion.
Detailed Explanations for Troubleshooting Steps:
-
Substrate/Product Instability: The target molecule, a chloro-hydroxybutanoate ester, can be susceptible to degradation under non-optimal pH or temperature conditions.[6]
-
Action: Run a control reaction containing all components (buffer, co-substrate, solvent) except the enzyme(s). Monitor the concentration of your substrate and product over the intended reaction time. If you observe degradation, you must adjust the pH or lower the temperature.[6]
-
-
Enzyme Inactivation or Insufficient Loading: The biocatalyst may be inactive or present at a concentration too low for efficient conversion.
-
Action: First, confirm the activity of your enzyme lot using a standard assay with a known substrate. If activity is low, source a fresh batch. Ensure proper storage conditions (typically -20°C or -80°C). If the enzyme is active, try incrementally increasing the enzyme loading to see if the reaction rate and final yield improve.[6]
-
-
Inefficient Cofactor Regeneration: KREDs are entirely dependent on a steady supply of the reduced cofactor (NADH or NADPH). If the regeneration cycle is slow or has failed, the primary reaction will stop.[6][7]
-
Action (for Glucose/GDH system): Ensure the glucose dehydrogenase (GDH) is active and that glucose is present in sufficient molar excess (typically 1.1-1.5 equivalents). Check that the pH is compatible with both the KRED and the GDH.[8][9]
-
Action (for Isopropanol system): While simple, this system can be limited by the KRED's activity towards isopropanol and potential inhibition by the acetone byproduct.[10][11] If this system stalls, consider switching to an enzyme-coupled system like GDH.
-
General Action: Cofactors, especially NADPH, can degrade over long reaction times. Use fresh cofactor solutions and protect the reaction from light.[6]
-
-
Substrate, Product, or Byproduct Inhibition: High concentrations of the substrate can sometimes inhibit the enzyme.[6] More commonly, the product itself or a byproduct (e.g., acetone) can act as an inhibitor, slowing the reaction as it progresses.[6][12]
-
Action: To test for substrate inhibition, run the reaction at several different starting substrate concentrations. If lower concentrations give a higher initial rate, substrate inhibition is likely. To mitigate this, use a fed-batch approach where the substrate is added gradually over time.[6] To address product or byproduct inhibition, consider implementing an in situ product removal (ISPR) strategy, such as using a biphasic aqueous-organic system.[13][14]
-
-
Mass Transfer Limitations: In heterogeneous systems (whole-cell catalysts) or biphasic systems, the rate at which the substrate can diffuse to the enzyme's active site can be the rate-limiting step.[15][16]
-
Action: Increase the agitation (stirring) rate and observe if the reaction rate increases. If it does, your reaction was mass-transfer limited.[16][17] For whole-cell systems, consider cell permeabilization methods. For biphasic systems, ensure there is sufficient interfacial area between the two phases.[18] Segmented flow processes can also dramatically overcome these limitations.[16][19]
-
Q2: The enantiomeric excess (e.e.) of my product is lower than expected. How can I improve it?
Low enantioselectivity is almost always an intrinsic property of the chosen enzyme for a specific substrate.
-
Enzyme Screening: The most effective solution is to screen a panel of different ketoreductases. KREDs are known for having a wide range of stereoselectivities, and it is common to find an enzyme that will produce the desired enantiomer with >99% e.e.[20][21]
-
Reaction Conditions: In some cases, enantioselectivity can be influenced by reaction parameters.
-
Action: Try running the reaction at a lower temperature. This can sometimes enhance the energy difference between the transition states leading to the two enantiomers, favoring one over the other. Also, evaluate different pH values, as the ionization state of the enzyme's active site residues can influence substrate binding and selectivity.[22]
-
-
Protein Engineering: If a suitable natural enzyme cannot be found, protein engineering via directed evolution or rational design can be employed to alter the active site and improve enantioselectivity for your specific substrate.[7][23]
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions (pH, Temperature) for this biocatalysis?
The optimal pH and temperature are highly dependent on the specific carbonyl reductase being used. However, general ranges can be provided based on commonly used enzymes. Most carbonyl reductases exhibit high catalytic activity over a fairly broad pH range.[4][22]
| Parameter | Typical Optimal Range | Notes |
| pH | 6.0 - 9.0 | The optimal pH is often between 6.5 and 8.0.[4][22][24] It's critical to use a buffer with sufficient capacity (e.g., 50-100 mM phosphate buffer) to prevent pH shifts during the reaction, especially if a dehydrogenase that produces an acidic or basic byproduct is used for cofactor regeneration. |
| Temperature | 30°C - 50°C | While some enzymes have optima around 50°C[24], running reactions at a slightly lower temperature (e.g., 30-35°C) can improve enzyme stability over longer reaction times and may enhance enantioselectivity.[3] |
Always consult the technical datasheet for your specific enzyme or perform a pH and temperature optimization experiment.
Q2: Which cofactor regeneration system is better: Substrate-Coupled (Isopropanol) or Enzyme-Coupled (Glucose/GDH)?
Both systems are widely used, and the "better" choice depends on process-specific factors like cost, scale, and potential for inhibition.
-
Substrate-Coupled (e.g., Isopropanol):
-
Enzyme-Coupled (e.g., Glucose/GDH):
-
Pros: Highly efficient, drives the reaction to completion due to the essentially irreversible oxidation of glucose. The byproduct (gluconolactone/gluconic acid) is generally benign to the enzyme.[8][10] This system often allows for much higher substrate loading.[10][13]
-
Cons: Requires the addition of a second, potentially costly enzyme (GDH). The overall process has more components to optimize (e.g., activity and stability of two enzymes).
-
Recommendation: For initial lab-scale experiments, the isopropanol system can be a quick and easy starting point. For process development and scale-up, an enzyme-coupled system like Glucose/GDH is almost always superior, leading to higher yields and better process robustness.[10]
Q3: How can I manage a reaction with a poorly water-soluble substrate?
The substrate, Butan-2-yl 4-chloro-3-oxobutanoate, may have limited aqueous solubility. This can lead to low reaction rates due to poor substrate availability.
-
Co-solvents: Adding a water-miscible organic solvent (e.g., DMSO, isopropanol) can increase substrate solubility. However, high concentrations of organic solvents can denature and inactivate enzymes.[6] You must screen for solvent tolerance of your specific KRED.
-
Biphasic Systems: A water/organic solvent biphasic system is often a highly effective solution.[13] The substrate is dissolved at a high concentration in an immiscible organic phase (e.g., n-butyl acetate, ethyl acetate), which acts as a reservoir.[13][25] A small amount of substrate partitions into the aqueous phase containing the enzyme, is converted to the product, and the more polar product preferentially partitions back into the aqueous phase or is extracted. This strategy simultaneously solves solubility issues and can mitigate substrate and product inhibition, a form of in situ product removal (ISPR).[14]
Q4: Should I use a whole-cell catalyst or a purified/isolated enzyme?
This is a critical process design choice with significant trade-offs.
-
Whole-Cell Biocatalyst:
-
Pros: The cofactor regeneration system is provided internally by the cell's metabolism (e.g., using glucose as a carbon source).[10][20] The enzyme is protected within the cellular environment, which can sometimes improve stability. No need for costly and time-consuming protein purification.
-
Cons: The cell membrane can act as a mass transfer barrier, limiting the rate at which the substrate can enter and the product can exit.[6][16] The substrate or product may be toxic to the cells.[1] Side reactions from other native enzymes in the host cell can occur, potentially reducing yield and purity.
-
-
Isolated Enzyme (Purified or Crude Lysate):
-
Pros: Allows for much higher substrate concentrations as there is no cell viability to maintain.[10] Cleaner reaction with fewer side products. Eliminates cell membrane permeability issues, leading to potentially faster kinetics.[13]
-
Cons: Requires an external cofactor regeneration system (e.g., adding GDH and glucose).[9] The enzyme may be less stable outside the cellular environment. Protein purification adds cost and time to the process.
-
Recommendation: For initial screening and discovery, whole-cell systems are often faster and easier to implement.[20] For developing a robust, scalable manufacturing process where high substrate loading and purity are paramount, using an isolated enzyme or crude cell-free extract is generally preferred.[10][13]
References
-
Effects of pH and temperature on activity of the purified enzyme. a To... - ResearchGate. Available at: [Link]
-
Soni, P., Prasad, G. S., & Banerjee, U. C. (2006). Optimization of physicochemical parameters for the enhancement of carbonyl reductase production by Candida viswanathii. Bioprocess and Biosystems Engineering, 29(3), 149–156. Available at: [Link]
-
Nie, Y., Xu, Y., Mu, X. Q., Yang, M. X., & Xiao, R. (2007). A novel NADH-dependent carbonyl reductase with unusual stereoselectivity for (R)-specific reduction from an (S)-1-phenyl-1,2-ethanediol-producing micro-organism: purification and characterization. Journal of Applied Microbiology, 103(4), 935-944. Available at: [Link]
- How does carbonyl reductase exhibit activity under different pH conditions.
-
Peters, J., Zelinski, T., & Kula, M. R. (1993). A novel NADH-dependent carbonyl reductase with an extremely broad substrate range from Candida parapsilosis: purification and characterization. Applied Microbiology and Biotechnology, 38(5), 634-639. Available at: [Link]
-
Zhu, D., Wu, H., Li, Z., & Xu, Y. (2010). Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst. Applied Microbiology and Biotechnology, 88(6), 1269–1277. Available at: [Link]
-
Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Zhu, D., Zhang, X., Hua, L., & Xu, Y. (2018). Preparation of Structurally Diverse Chiral Alcohols by Engineering Ketoreductase CgKR1. ACS Catalysis, 8(6), 5145–5152. Available at: [Link]
-
Cantillo, D., et al. (2021). Segmented Flow Processes to Overcome Hurdles of Whole‐Cell Biocatalysis in the Presence of Organic Solvents. Angewandte Chemie International Edition, 60(29), 15863-15868. Available at: [Link]
-
Fischereder, E. M., & Hollmann, F. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(46), 7029-7049. Available at: [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12376–12419. Available at: [Link]
-
He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 164, 271-278. Available at: [Link]
-
Katzberg, M., et al. (2010). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. ChemCatChem, 2(6), 649-656. Available at: [Link]
-
Zhang, Z. J., et al. (2018). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Scientific Reports, 8(1), 1-9. Available at: [Link]
- US Patent 9,714,439 B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system.
-
Gemo, A. T., et al. (2021). Two-Phase Biocatalysis in Microfluidic Droplets. Catalysts, 11(10), 1249. Available at: [Link]
-
Green, A. P., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development, 18(1), 177-190. Available at: [Link]
-
KRED catalyzed carbonyl reduction via the oxidation of the NAD(P)H... - ResearchGate. Available at: [Link]
-
Adhav, M., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories, 17(1), 1-15. Available at: [Link]
-
Faber, K. (2007). Biocatalytic Reductions: From Lab Curiosity to “First Choice”. Accounts of Chemical Research, 40(12), 1313-1319. Available at: [Link]
- Pollard, D. J., & Woodley, J. M. (2007). Biocatalysis for pharmaceutical intermediates: the future is now. Trends in Biotechnology, 25(2), 66-73. (Note: A direct link to the full text may require a subscription.
-
Jonsson, M., et al. (2017). Development of in situ product removal strategies in biocatalysis applying scaled-down unit operations. Biotechnology and Bioengineering, 114(3), 600-609. Available at: [Link]
- Biocatalysis with In-Situ Product Removal Improves p-Coumaric Acid Production.
-
Biocatalysis with In‐Situ Product Removal Improves p‐Coumaric Acid Production. (PDF). Available at: [Link]
-
Comparison of mass transfer in biphasic and emulsion systems. - ResearchGate. Available at: [Link]
-
Biocatalysis: Improving Enzymatic Processes through Protein and Reaction Engineering. Organic Process Research & Development. Available at: [Link]
-
Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 915603. Available at: [Link]
- CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents.
-
Effect of mass transfer limitation on catalytic activity and selectivity for oxidation of glycerol - Aidic. Available at: [Link]
-
Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate | Request PDF - ResearchGate. Available at: [Link]
-
Ketoreductase Engineering for a Chemoenzymatic Fluorination and Dynamic Kinetic Reduction Cascade | ACS Catalysis. Available at: [Link]
-
Yamamoto, H., et al. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Applied Microbiology and Biotechnology, 61(2), 123-128. Available at: [Link]
-
Biocatalytic approaches for the synthesis of optically pure vic-halohydrins - ResearchGate. Available at: [Link]
-
Chiral Chlorohydrins from the Biocatalyzed Reduction of Chloroketones: Chiral Building Blocks for Antiretroviral Drugs (ChemCatChem 6/2015) | Request PDF - ResearchGate. Available at: [Link]
- WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents.
-
Liu, Z. Q., et al. (2018). Biosynthesis of chiral epichlorohydrin using an immobilized halohydrin dehalogenase in aqueous and non-aqueous phase. Bioresource Technology, 267, 46-52. Available at: [Link]
-
Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis - JOCPR. Available at: [Link]
-
La, H. J., et al. (2002). Synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate with recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase. Biotechnology Letters, 24(4), 303-308. Available at: [Link]
Sources
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel NADH-dependent carbonyl reductase with unusual stereoselectivity for (R)-specific reduction from an (S)-1-phenyl-1,2-ethanediol-producing micro-organism: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel NADH-dependent carbonyl reductase with an extremely broad substrate range from Candida parapsilosis: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00349G [pubs.rsc.org]
- 16. Segmented Flow Processes to Overcome Hurdles of Whole‐Cell Biocatalysis in the Presence of Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aidic.it [aidic.it]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
- 20. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 22. How does carbonyl reductase exhibit activity under different pH conditions - Just sharing - Changsha Sichen Instrument Technology Co., Ltd. [en.csscyq.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]
Navigating Chiral Purity: A Comparative Guide to Validating GC Methods for Butan-2-yl 4-chloro-3-hydroxybutanoate Analysis
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For intermediates like Butan-2-yl 4-chloro-3-hydroxybutanoate, a key building block in the synthesis of many active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is paramount. The presence of an undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even significant toxicological concerns.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the chiral purity of Butan-2-yl 4-chloro-3-hydroxybutanoate, with a primary focus on Gas Chromatography (GC). We will explore the nuances of method validation, from the initial selection of a chiral stationary phase to the rigorous statistical evaluation of performance, all grounded in the principles of scientific integrity and regulatory compliance.
The Imperative of Enantiomeric Resolution
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge.[1] However, in the chiral environment of the human body, they can interact differently with biological receptors and enzymes, leading to distinct pharmacological and toxicological effects.[2] Therefore, regulatory bodies like the FDA and EMA mandate strict control over the enantiomeric purity of chiral drugs and their intermediates.[3]
For Butan-2-yl 4-chloro-3-hydroxybutanoate, which contains two chiral centers, the potential for four stereoisomers exists. A robust analytical method must be able to not only separate the desired enantiomer from its mirror image but also distinguish it from any diastereomers.
Chiral Gas Chromatography: A Powerful Tool for Volatile Analytes
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like Butan-2-yl 4-chloro-3-hydroxybutanoate.[4][5] The high efficiency of capillary GC columns can lead to excellent resolution and shorter analysis times compared to other chromatographic techniques.[6] The core of chiral GC lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times.[7]
Selecting the Optimal Chiral Stationary Phase
The choice of the CSP is the most critical parameter in developing a successful chiral GC method. For a molecule containing hydroxyl and ester functional groups like Butan-2-yl 4-chloro-3-hydroxybutanoate, cyclodextrin-based CSPs are often the first choice.[8][9] These cyclic oligosaccharides have a chiral cavity that can include the analyte, and the derivatized hydroxyl groups on the rim of the cyclodextrin provide additional interaction points, such as hydrogen bonding and dipole-dipole interactions, which contribute to enantioselective recognition.[10]
A screening of various derivatized cyclodextrin phases (e.g., permethylated, trifluoroacetylated) is a prudent first step to identify the phase that provides the best selectivity and resolution.[11]
A Framework for Method Validation: Adhering to ICH Q2(R1) Guidelines
A scientifically sound and defensible analytical method requires rigorous validation to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[12][13][14][15] For a chiral purity method, the key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[16]
Diagram: Workflow for Chiral GC Method Validation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. database.ich.org [database.ich.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. azom.com [azom.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. aocs.org [aocs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. database.ich.org [database.ich.org]
- 13. scribd.com [scribd.com]
- 14. fda.gov [fda.gov]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
Spectroscopic Validation of Butan-2-yl 4-Chloro-3-Hydroxybutanoate Reaction Intermediates: A Comparative Guide
The synthesis of statins and other lipid-lowering active pharmaceutical ingredients (APIs) relies heavily on enantiopure chiral building blocks. While ethyl 4-chloro-3-hydroxybutanoate (CHBE) is the industry standard for statin side-chain synthesis [1], its sterically hindered analog, butan-2-yl 4-chloro-3-hydroxybutanoate (sec-butyl CHBE) , offers distinct advantages. The bulky sec-butyl group minimizes unwanted transesterification and premature lactonization during downstream cross-coupling reactions.
The critical step in generating this building block is the asymmetric reduction of the prochiral ketone, butan-2-yl 4-chloro-3-oxobutanoate. To ensure high conversion rates and enantiomeric excess (ee%), researchers must deploy robust analytical techniques to monitor transient intermediates. This guide objectively compares three primary spectroscopic modalities—In-situ FTIR, Offline NMR, and Chiral LC-MS—detailing their performance, underlying mechanisms, and step-by-step validation protocols.
Comparative Analysis of Spectroscopic Modalities
Selecting the right spectroscopic tool depends on whether the goal is real-time kinetic tracking or absolute structural confirmation.
In-Situ FTIR (Attenuated Total Reflectance)
In-situ FTIR provides real-time, continuous monitoring of the reaction matrix without the need for physical sampling.
-
Mechanistic Causality: As the biocatalyst reduces the β-keto group to a hydroxyl group, the molecular dipole moment changes. The highly polar ketone C=O stretch at ~1725 cm⁻¹ depletes, while a broad O-H stretch emerges at ~3400 cm⁻¹. The ester C=O stretch (~1740 cm⁻¹) remains relatively stable, serving as an excellent internal standard for quantitative conversion tracking.
Offline ¹H/¹³C NMR with Chiral Solvating Agents (CSA)
Standard NMR confirms the skeletal structure, but cannot differentiate enantiomers. By introducing a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), NMR becomes a powerful tool for determining enantiomeric excess.
-
Mechanistic Causality: The enantiomers of sec-butyl CHBE coordinate with the chiral europium center to form transient, diastereomeric complexes. Because these complexes exist in different magnetic environments, the previously enantiotopic carbinol protons (CH-OH) experience pseudo-contact shifts, resolving into two distinct signals that can be integrated to calculate ee%.
Chiral LC-MS (Q-TOF)
Liquid chromatography coupled with mass spectrometry is the gold standard for trace impurity profiling. It separates the enantiomers chromatographically before ionizing them to confirm the exact mass (m/z 195.07 for [M+H]⁺), ensuring no over-reduction or dechlorination has occurred [2].
Quantitative Performance Comparison
| Parameter | In-Situ FTIR (ReactIR) | Offline ¹H NMR (+ CSA) | Chiral LC-MS (Q-TOF) |
| Primary Application | Real-time kinetic tracking | Structural & ee% validation | Trace impurity & mass profiling |
| Key Spectral Marker | C=O (1725 cm⁻¹) depletion | Carbinol proton (~4.2 ppm) split | m/z 195.07 [M+H]⁺ |
| Limit of Detection (LOD) | ~0.1 M | ~1 mM | ~10 nM |
| Turnaround Time | Instantaneous (Real-time) | 1-2 hours (Post-extraction) | 30-45 minutes per run |
| Non-Destructive? | Yes | Yes | No |
Experimental Workflows & Methodologies
The following self-validating protocols describe the simultaneous synthesis and spectroscopic validation of sec-butyl CHBE using a biocatalytic ketoreductase (KRED) system coupled with Glucose Dehydrogenase (GDH) for NADH cofactor recycling [3].
Protocol A: In-Situ FTIR Kinetic Monitoring
The goal of this protocol is to track the conversion of the ketone to the alcohol in real-time without quenching the reaction, preventing equilibrium shifts.
-
Probe Initialization: Insert the ATR-FTIR probe into a 500 mL jacketed reactor. Collect a background spectrum of the biphasic solvent system (e.g., toluene/aqueous buffer, 50:50 v/v) at 30°C.
-
Substrate Addition: Charge the reactor with 100 mM butan-2-yl 4-chloro-3-oxobutanoate. Record the baseline absorbance of the ketone C=O stretch at 1725 cm⁻¹.
-
Biocatalyst Initiation: Add the KRED enzyme, GDH, NAD⁺ (1 mM), and glucose (150 mM).
-
Kinetic Tracking: Set the FTIR software to collect spectra every 60 seconds. Plot the decreasing area of the 1725 cm⁻¹ peak against the increasing area of the 3400 cm⁻¹ (O-H) peak.
-
Validation Check: The reaction is deemed complete when the first derivative of the 1725 cm⁻¹ depletion curve reaches zero (typically 4-6 hours).
Protocol B: Offline NMR Enantiomeric Excess Validation
This protocol extracts the final product and uses chiral shift reagents to validate the stereoselectivity of the biocatalyst.
-
Quenching and Extraction: Withdraw a 5 mL aliquot from the reactor. Quench the enzyme activity by adding 5 mL of ethyl acetate. Centrifuge to separate the phases, collect the organic layer, and dry over anhydrous Na₂SO₄.
-
Solvent Evaporation: Concentrate the organic layer in vacuo to yield crude sec-butyl CHBE.
-
Sample Preparation: Dissolve 20 mg of the crude product in 0.6 mL of CDCl₃. Transfer to a 5 mm NMR tube.
-
Baseline Acquisition: Acquire a standard ¹H NMR spectrum (400 MHz). Identify the carbinol proton multiplet at approximately 4.2 ppm.
-
CSA Titration: Add 10 mg increments of Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃) to the NMR tube, shaking gently.
-
ee% Calculation: Re-acquire the spectrum. Observe the splitting of the 4.2 ppm signal into two distinct peaks. Integrate the major peak (desired (S)-enantiomer) and the minor peak ((R)-enantiomer). Calculate ee% =[(Major - Minor) / (Major + Minor)] × 100.
Reaction and Validation Workflow Diagram
The following diagram illustrates the interconnected nature of the biocatalytic reduction and the multi-modal spectroscopic validation strategy.
Workflow for the biocatalytic synthesis and spectroscopic validation of sec-butyl CHBE.
Conclusion
For the synthesis of complex chiral intermediates like butan-2-yl 4-chloro-3-hydroxybutanoate, relying on a single analytical method is insufficient. In-situ FTIR excels at optimizing process parameters and reducing cycle times by providing a window into the live reaction kinetics. However, it must be paired with Offline ¹H NMR (with CSA) or Chiral LC-MS to rigorously validate the stereochemical integrity of the final product. By integrating these techniques, drug development professionals can ensure high-fidelity scale-up of statin precursors and other critical APIs.
References
- Engineering Alcohol Dehydrogenase for Efficient Catalytic Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutyrate. ACS Publications.
- Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI.
- Biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate with an NADH-dependent reductase (ClCR) discovered by genome data mining. PMC.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
